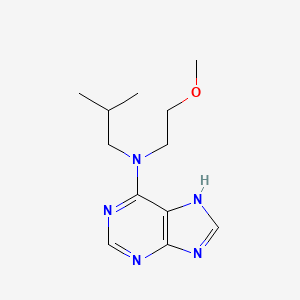
N-(2-methoxyethyl)-N-(2-methylpropyl)-7H-purin-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxyethyl)-N-(2-methylpropyl)-7H-purin-6-amine is a chemical compound that belongs to the class of purine derivatives. It is also known as MPEMP, and its chemical formula is C12H21N5O. This compound has gained significant attention from the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of N-(2-methoxyethyl)-N-(2-methylpropyl)-7H-purin-6-amine involves the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is an essential enzyme in the de novo pyrimidine synthesis pathway, which is necessary for the proliferation of cancer cells. By inhibiting this enzyme, MPEMP can effectively suppress the growth of cancer cells.
Biochemical and Physiological Effects:
Apart from its anti-cancer properties, N-(2-methoxyethyl)-N-(2-methylpropyl)-7H-purin-6-amine has also shown several other biochemical and physiological effects. Studies have shown that this compound can reduce inflammation and oxidative stress in the body. It can also improve mitochondrial function and increase energy production in the cells.
実験室実験の利点と制限
One of the significant advantages of using N-(2-methoxyethyl)-N-(2-methylpropyl)-7H-purin-6-amine in lab experiments is its potency and specificity. This compound has a high affinity for DHODH, making it an effective inhibitor of this enzyme. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it challenging to work with in certain experiments.
将来の方向性
There are several future directions for the research and development of N-(2-methoxyethyl)-N-(2-methylpropyl)-7H-purin-6-amine. One of the most promising directions is its potential application in the treatment of autoimmune diseases. Studies have shown that MPEMP can effectively suppress the immune response and reduce inflammation, making it a suitable candidate for the treatment of autoimmune disorders. Additionally, further research can be conducted to optimize the synthesis method of this compound and improve its solubility in water, making it easier to work with in lab experiments.
Conclusion:
In conclusion, N-(2-methoxyethyl)-N-(2-methylpropyl)-7H-purin-6-amine is a promising compound with significant potential in various scientific research applications. Its anti-cancer properties, ability to reduce inflammation and oxidative stress, and potential application in the treatment of autoimmune diseases make it an exciting area of research. Further studies and development of this compound can lead to the discovery of new treatments and therapies for various diseases.
合成法
The synthesis of N-(2-methoxyethyl)-N-(2-methylpropyl)-7H-purin-6-amine involves the reaction of 2-chloro-N-(2-methoxyethyl)-N-(2-methylpropyl)acetamide with guanine in the presence of a base. This reaction results in the formation of the desired compound. The synthesis method is relatively simple and efficient, making it a suitable option for large-scale production.
科学的研究の応用
N-(2-methoxyethyl)-N-(2-methylpropyl)-7H-purin-6-amine has shown promising results in various scientific research applications. One of the most significant applications of this compound is in the field of cancer research. Studies have shown that MPEMP has potent anti-cancer properties and can induce apoptosis in cancer cells.
特性
IUPAC Name |
N-(2-methoxyethyl)-N-(2-methylpropyl)-7H-purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5O/c1-9(2)6-17(4-5-18-3)12-10-11(14-7-13-10)15-8-16-12/h7-9H,4-6H2,1-3H3,(H,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKSHHSURUGKTTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CCOC)C1=NC=NC2=C1NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-N-(2-methylpropyl)-7H-purin-6-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(7H-purin-6-yl)-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine](/img/structure/B7631826.png)
![3-[[1-(1,3-Thiazol-2-yl)piperidin-4-yl]amino]phenol](/img/structure/B7631833.png)
![Methyl 6-[(5-fluoropyrimidin-2-yl)amino]hexanoate](/img/structure/B7631864.png)
![2-ethylsulfonyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline](/img/structure/B7631882.png)
![4-(2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl)-6-pyrazol-1-ylpyrimidin-2-amine](/img/structure/B7631886.png)
![1-[2-(Cyclopropylmethoxy)-5-fluorophenyl]sulfonyl-2,3-dihydropyrrolo[3,2-c]pyridine](/img/structure/B7631888.png)
![3-fluoro-5-methyl-N-[2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B7631896.png)
![5-[(2-Propan-2-yloxypyridin-4-yl)methylamino]pyridine-2-carbonitrile](/img/structure/B7631902.png)
![1-[[2-Methyl-4-(trifluoromethyl)phenyl]methyl]-3-(1,3-thiazol-2-ylmethyl)urea](/img/structure/B7631918.png)
![N-[1-(5-methoxy-1H-indole-2-carbonyl)piperidin-3-yl]-2-methylpropanamide](/img/structure/B7631922.png)
![Methyl 1-[(2-ethylpyrazol-3-yl)methylamino]cyclopropane-1-carboxylate](/img/structure/B7631930.png)

![(6-Fluoroquinolin-8-yl)-(6-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone](/img/structure/B7631935.png)
![N,N-dimethyl-5-[(N-prop-2-enylanilino)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B7631948.png)